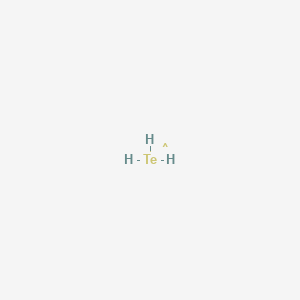

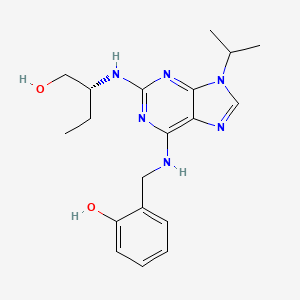

(3S)-3-ammonio-1,1,3-propanetricarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

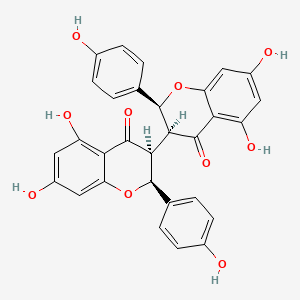

Gamma-carboxy-L-glutamic acid zwitterion(2-) is a tricarboxylic acid dianion that is obtained from gamma-carboxy-L-glutamic acid by removal of a proton from each of the carboxy groups and protonation of the amino group; the resulting entity has an overall charge of 2-. It is an ammonium ion derivative and a tricarboxylic acid dianion. It is a conjugate base of a gamma-carboxy-L-glutamic acid zwitterion. It is a conjugate acid of a gamma-carboxy-L-glutamate(3-).

Aplicaciones Científicas De Investigación

1. Catalytic Applications

- The use of modified biomasses, like Spirulina (Arthrospira) platensis, in the synthesis of oxazolidinones from carbon dioxide, epoxides, and anilines highlights the catalytic potential of ammonio derivatives like (3S)-3-ammonio-1,1,3-propanetricarboxylate. This approach is noted for its high catalytic activity and eco-friendly attributes, such as the ability for CO2 capture and conversion (Sadeghzadeh, Zhiani, & Emrani, 2017).

2. Drug Delivery and Photonic Nanomedicine

- Two-dimensional nanomaterials like antimonene (AM) are explored for drug delivery platforms. The photonic drug-delivery platforms based on 2D PEGylated AM nanosheets demonstrate excellent photothermal properties, high drug-loading capacity, and significant inhibition of tumor growth, marking an advance in cancer theranostics (Tao et al., 2018).

3. Synthesis and Polymer Science

- Studies on acrylamide-sulfobetaine copolymers have been conducted to understand their salt-sensitive properties and molecular dynamics in various solutions. These copolymers, incorporating ammonio derivatives, show promise in fields like rheology and molecular science (Ye, Song, & Zheng, 2015; 2016), (Ye, Song, & Zheng, 2016).

4. Microbial Production of Chemicals

- Genetically engineered microbial strains are being developed to enhance the biosynthesis of chemicals like 1,3-propanediol from glycerol. This is a significant advancement in the field of biotechnology and environmental sustainability (Yang et al., 2018).

5. Solubilization and Preservation of Proteins

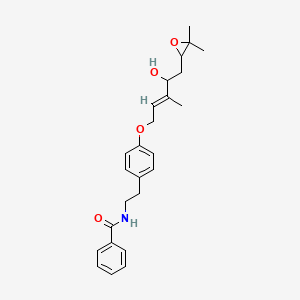

- Advanced research in drug delivery and translational medicine involves identifying surfactant combinations that can solubilize cells and tissues while preserving protein activity. This includes studies on surfactants like 3-(N,N-dimethyl myristyl ammonio) propanesulfonate, offering insights into pharmaceutical applications and therapeutic efficacy (Hwang, Tsai, & Mitragotri, 2013).

Propiedades

Fórmula molecular |

C6H7NO6-2 |

|---|---|

Peso molecular |

189.12 g/mol |

Nombre IUPAC |

(3S)-3-azaniumylpropane-1,1,3-tricarboxylate |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/p-2/t3-/m0/s1 |

Clave InChI |

UHBYWPGGCSDKFX-VKHMYHEASA-L |

SMILES isomérico |

C([C@@H](C(=O)[O-])[NH3+])C(C(=O)[O-])C(=O)[O-] |

SMILES |

C(C(C(=O)[O-])C(=O)[O-])C(C(=O)[O-])[NH3+] |

SMILES canónico |

C(C(C(=O)[O-])C(=O)[O-])C(C(=O)[O-])[NH3+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)

![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)

![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)